molecular formula C18H17N3O3S B2952903 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1105196-66-4

1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2952903
CAS No.: 1105196-66-4
M. Wt: 355.41
InChI Key: WGPPNIYNJIUIGW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidin-2-one core, substituted with a methoxybenzyl group and a thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrrolidin-2-one core with 4-methoxybenzyl halide in the presence of a base.

    Synthesis of the thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety: This can be synthesized separately and then coupled with the pyrrolidin-2-one core through a suitable coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-ol: This compound features a hydroxyl group instead of a ketone group.

    1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: This compound has a thione group in place of the ketone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl and thiophen-2-yl-1,2,4-oxadiazol-5-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-14-6-4-12(5-7-14)10-21-11-13(9-16(21)22)18-19-17(20-24-18)15-3-2-8-25-15/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPPNIYNJIUIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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